3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Furylmethyleneamino Group: This can be done through condensation reactions with furfural derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Therapeutic Agents: Research into its use as a therapeutic agent for specific conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding interactions.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Furylmethyleneamino Compounds: Molecules with similar furylmethyleneamino groups.
Uniqueness
The uniqueness of 5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
613248-90-1 |
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Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-7-13(21-10)9-16-19-14(17-18-15(19)22)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,22)/b16-9+ |
InChI Key |
YETPSOPXOYIQHD-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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